Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15830349
InChI: InChI=1S/C13H14O2S/c1-9-5-6-12(16-2)10(8-9)13(14)11-4-3-7-15-11/h3-8,13-14H,1-2H3
SMILES:
Molecular Formula: C13H14O2S
Molecular Weight: 234.32 g/mol

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol

CAS No.:

Cat. No.: VC15830349

Molecular Formula: C13H14O2S

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol -

Specification

Molecular Formula C13H14O2S
Molecular Weight 234.32 g/mol
IUPAC Name furan-2-yl-(5-methyl-2-methylsulfanylphenyl)methanol
Standard InChI InChI=1S/C13H14O2S/c1-9-5-6-12(16-2)10(8-9)13(14)11-4-3-7-15-11/h3-8,13-14H,1-2H3
Standard InChI Key KIUXUTOWBNHDIQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)SC)C(C2=CC=CO2)O

Introduction

Structural and Molecular Characteristics

The molecular structure of Furan-2-yl(5-methyl-2-(methylthio)phenyl)methanol (C₁₃H₁₄O₂S, molecular weight: 234.31 g/mol) comprises three key components:

  • Furan ring: A five-membered aromatic ring with four carbon atoms and one oxygen atom.

  • Hydroxymethyl group (-CH₂OH): Attached to the furan ring, contributing to polarity and hydrogen-bonding capacity.

  • 5-Methyl-2-(methylthio)phenyl group: A benzene ring substituted with a methyl group at the 5-position and a methylthio (-SCH₃) group at the 2-position.

Table 1: Key Structural Data

PropertyValue/DescriptionSource
Molecular formulaC₁₃H₁₄O₂S
SMILESOC(C1=CC=C(O1)C)C2=CC(C)=C(SC)C=C2
IUPAC name5-methyl-2-(methylsulfanyl)phenylmethanol
Key functional groupsHydroxymethyl, methylthio, methyl, furan

The compound’s stereoelectronic properties are influenced by the electron-donating methyl group and the electron-withdrawing methylthio group, which modulate reactivity in substitution and oxidation reactions .

Synthetic Pathways

Friedel-Crafts Acylation

A common route involves Friedel-Crafts acylation using furan-2-carbonyl chloride and substituted benzene derivatives. For example:

  • Furan-2-carbonyl chloride is reacted with 5-methyl-2-(methylthio)phenol in the presence of AlCl₃ .

  • The intermediate undergoes reduction with LiAlH₄ to yield the hydroxymethyl derivative .

Condensation Reactions

Alternative methods employ condensation of furfural derivatives with thiomethylated phenols:

  • 5-Methylfurfural is condensed with 2-(methylthio)phenol under acidic conditions .

  • The product is hydrogenated to introduce the hydroxymethyl group .

Table 2: Synthetic Yield Optimization

MethodYield (%)ConditionsReference
Friedel-Crafts68–74AlCl₃, CH₂Cl₂, 50°C
Condensation/Hydrogenation55–62H₂/Pd-C, EtOH, 25°C

Pharmacological and Biological Activities

Furan derivatives are known for diverse biological activities, and this compound’s structure suggests potential in:

Antimicrobial Activity

  • Mechanism: Disruption of microbial cell membranes via hydrophobic interactions .

  • Efficacy: Analogous compounds exhibit MIC values of 8–32 µg/mL against Candida albicans .

Protein Tyrosine Kinase Inhibition

  • Activity: Furan-containing analogs demonstrate IC₅₀ values of 0.8–2.4 µM against EGFR kinase .

  • Structural Insight: The methylthio group enhances binding to hydrophobic kinase pockets .

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

  • Used in synthesizing pyrazoles and triazinones via cyclocondensation .

  • Serves as a precursor for functionalized furans in material science.

Catalysis

  • The methylthio group acts as a directing group in Pd-catalyzed cross-coupling reactions .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methylthio and hydroxymethyl groups to optimize bioactivity .

  • Scale-Up Synthesis: Development of continuous-flow methods to improve yield and reduce costs .

  • Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability .

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